1-Methyl-3-(1-phenylcyclopropyl)-1h-pyrazol-5-amine

Lipophilicity Drug-likeness Permeability

1-Methyl-3-(1-phenylcyclopropyl)-1H-pyrazol-5-amine (CAS 1343270-81-4) is a trisubstituted 5-aminopyrazole bearing a methyl group at N1 and a sterically demanding 1-phenylcyclopropyl moiety at C3. With a molecular formula of C₁₃H₁₅N₃ (MW 213.28 g·mol⁻¹), it belongs to the class of 5-aminopyrazoles—a privileged scaffold in medicinal chemistry and agrochemical discovery.

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
Cat. No. B13535164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(1-phenylcyclopropyl)-1h-pyrazol-5-amine
Molecular FormulaC13H15N3
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2(CC2)C3=CC=CC=C3)N
InChIInChI=1S/C13H15N3/c1-16-12(14)9-11(15-16)13(7-8-13)10-5-3-2-4-6-10/h2-6,9H,7-8,14H2,1H3
InChIKeyYREGYDNQCHCHGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(1-phenylcyclopropyl)-1H-pyrazol-5-amine (CAS 1343270-81-4): Procurement-Relevant Identity and Physicochemical Profile


1-Methyl-3-(1-phenylcyclopropyl)-1H-pyrazol-5-amine (CAS 1343270-81-4) is a trisubstituted 5-aminopyrazole bearing a methyl group at N1 and a sterically demanding 1-phenylcyclopropyl moiety at C3 . With a molecular formula of C₁₃H₁₅N₃ (MW 213.28 g·mol⁻¹), it belongs to the class of 5-aminopyrazoles—a privileged scaffold in medicinal chemistry and agrochemical discovery [1]. The compound is commercially available at 98% purity from multiple suppliers and is supplied for research and further manufacturing use only .

Why 1-Methyl-3-(1-phenylcyclopropyl)-1H-pyrazol-5-amine Cannot Be Replaced by Generic Aminopyrazole Analogs Without Risk


The 5-aminopyrazole scaffold is exquisitely sensitive to substitution pattern; even a single methyl deletion or cyclopropyl ring opening can alter hydrogen-bonding capacity, lipophilicity, and conformational preference [1]. The N1-methyl group on 1-methyl-3-(1-phenylcyclopropyl)-1H-pyrazol-5-amine eliminates one hydrogen bond donor relative to its NH-bearing des-methyl analog (CAS 485827-23-4), simultaneously increasing LogP by approximately 0.16 units and shifting the fraction of sp³-hybridized carbons (Fsp³) . The 1-phenylcyclopropyl substituent introduces a conformationally constrained, sterically defined motif that is absent in simpler 3-phenyl or 3-cyclopropyl analogs, potentially altering target binding geometry and metabolic stability [2]. These compound-specific physicochemical signatures mean that generic substitution within the aminopyrazole class risks unpredictable changes in solubility, permeability, and biological activity—justifying compound-level specification in procurement decisions.

Quantitative Differentiation Evidence for 1-Methyl-3-(1-phenylcyclopropyl)-1H-pyrazol-5-amine vs. Closest Analogs


Lipophilicity Advantage: 0.16 LogP Unit Shift vs. Des-Methyl Analog Confers Superior Predicted Passive Permeability

1-Methyl-3-(1-phenylcyclopropyl)-1H-pyrazol-5-amine exhibits a computed LogP of 2.26 (cLogP, vendor-reported) , compared to an XLogP3 of 2.1 for its des-methyl analog 3-(1-phenylcyclopropyl)-1H-pyrazol-5-amine (CAS 485827-23-4, MW 199.25) [1]. This +0.16 LogP differential corresponds to a predicted ~1.45-fold increase in octanol–water partition coefficient, placing the target compound closer to the optimal Lipinski LogP ceiling (~5) for oral drug candidates while remaining well within acceptable limits. The N1-methylation also reduces the polar surface area (PSA) from 54.7 Ų (des-methyl) [1] to a computationally predicted lower value, consistent with improved membrane permeability potential.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Count Reduction: N1-Methylation Improves Ligand Efficiency Metrics Over NH-Bearing Analogs

The N1-methyl group on 1-methyl-3-(1-phenylcyclopropyl)-1H-pyrazol-5-amine reduces its hydrogen bond donor (HBD) count to 1, compared to 2 HBDs for the des-methyl analog 3-(1-phenylcyclopropyl)-1H-pyrazol-5-amine [1]. In fragment-based and lead-optimization contexts, each additional HBD is estimated to reduce passive permeability by approximately 0.5–1.0 log units and may increase promiscuous binding [2]. The HBD count of 1 places the target compound in a favorable range for CNS drug-likeness (typically requiring HBD ≤ 3) and oral bioavailability. This difference represents a structurally encoded advantage: the des-methyl analog, with its additional HBD, is inherently more polar and may exhibit higher metabolic liability due to potential glucuronidation or sulfation at the free NH [2].

Hydrogen bonding Ligand efficiency Medicinal chemistry

Fraction sp³ (Fsp³) Differentiation: Phenylcyclopropyl Group Elevates Three-Dimensionality vs. Simple Phenyl Analogs

1-Methyl-3-(1-phenylcyclopropyl)-1H-pyrazol-5-amine has a reported Fsp³ of 0.31 , reflecting the contribution of the sp³-hybridized cyclopropyl carbons and the N-methyl group. In contrast, the analogous compound lacking the cyclopropyl motif—1-methyl-3-phenyl-1H-pyrazol-5-amine—contains only sp²-hybridized carbons in its 3-substituent, yielding a lower Fsp³ (estimated ≤ 0.15). Higher Fsp³ values have been correlated with improved clinical success rates, greater aqueous solubility at a given LogP, and reduced promiscuous binding [1]. The phenylcyclopropyl group thus provides a measurable increase in three-dimensional character while retaining aromatic interactions, a balance that is difficult to achieve with purely aromatic substituents.

Fsp³ Molecular complexity Drug-likeness

Conformational Restriction by the 1-Phenylcyclopropyl Group: A Distinct Spatial Profile vs. Flexible 3-Benzyl or 3-Phenethyl Analogs

The 1-phenylcyclopropyl substituent at C3 locks the phenyl ring into a fixed spatial relationship with the pyrazole core, with the cyclopropane ring enforcing a defined angle and distance between the aromatic ring and the heterocycle [1]. This contrasts with flexible analogs such as 3-benzyl-1-methyl-1H-pyrazol-5-amine, where the methylene linker permits free rotation around the C–C bond, resulting in a conformational ensemble rather than a discrete binding-competent pose. Conformational restriction via cyclopropane incorporation has been demonstrated to improve binding affinity by reducing the entropic penalty upon target engagement, with reported ΔΔG benefits of 0.5–2.0 kcal·mol⁻¹ (corresponding to ~2–30-fold potency gains) in optimized systems [2]. While direct target-binding data for this specific compound are not publicly available as of the search date, the structural rationale for conformational pre-organization is well-established in medicinal chemistry literature and applies class-wide to cyclopropyl-substituted ligands.

Conformational restriction Scaffold design Bioisosterism

Supplier Purity Benchmarking: 98% Assay Purity Standard Across Multiple Vendors Ensures Reproducibility

1-Methyl-3-(1-phenylcyclopropyl)-1H-pyrazol-5-amine is consistently supplied at 98% purity (HPLC/UPLC) by multiple independent vendors, including Fluorochem (UK), Leyan (China), and Chemscene (US) . This cross-vendor consistency contrasts with some less common aminopyrazole analogs that may be available at only 95% or lower purity from a single supplier, introducing batch-to-batch variability and potential impurity-driven artifacts in biological assays. The 98% purity specification reduces the risk of confounding biological readouts from unidentified impurities exceeding 2% w/w, which is particularly important for dose-response and target-engagement studies where impurities with orthogonal activities can distort IC₅₀/EC₅₀ determinations.

Chemical purity Quality assurance Procurement

Optimal Research and Industrial Application Scenarios for 1-Methyl-3-(1-phenylcyclopropyl)-1H-pyrazol-5-amine


Medicinal Chemistry Hit-to-Lead Programs Requiring Conformationally Constrained 5-Aminopyrazole Scaffolds

The 1-phenylcyclopropyl group provides a pre-organized aryl pharmacophore with reduced conformational entropy, making this compound an ideal core scaffold for structure-based drug design projects where defined spatial presentation of the phenyl ring is critical. The quantified Fsp³ of 0.31 and the single HBD (N1-methylation) differentiate it from more flexible or more polar analogs, offering a favorable profile for optimizing ligand efficiency metrics . Teams developing kinase inhibitors, GPCR ligands, or protein–protein interaction modulators should prioritize this compound over non-cyclopropyl analogs when crystallographic or docking data suggest a preference for a rigid, angled aryl presentation [1].

Fragment-Based Drug Discovery (FBDD) Library Design Seeking Three-Dimensional Building Blocks

With MW 213.28 and Fsp³ 0.31, this compound sits at the upper end of fragment-like space (MW < 300) while providing enhanced three-dimensional character relative to common flat aromatic fragments. Its balanced LogP of 2.26 and single HBD make it suitable for fragment screening by SPR, NMR, or TSA without excessive nonspecific binding . FBDD teams should select this compound over simpler 3-phenyl or 3-cyclopropyl fragments when library diversity metrics prioritize shape complexity and sp³ content, as higher Fsp³ fragments have been statistically associated with more selective hit profiles [2].

Agrochemical Lead Generation Leveraging Cyclopropyl-Containing Heterocycles

The phenylcyclopropyl-pyrazole-amine motif is structurally related to known insecticidal and parasiticidal pyrazole chemotypes documented in the patent literature, including fluorinated cyclopropylarylpyrazoles . The N1-methylation and C5-primary amine provide versatile synthetic handles for further derivatization (e.g., amide coupling, reductive amination, urea formation) to generate screening libraries. Agrochemical discovery groups should procure this compound as a late-stage diversification intermediate when the target product profile requires the metabolic stability benefits historically associated with cyclopropane incorporation in crop protection agents [1].

Chemical Biology Probe Synthesis for Target Identification Studies

The 5-amino group serves as a convenient attachment point for biotin, fluorophore, or photoaffinity label conjugation without compromising the structural integrity of the phenylcyclopropyl pharmacophore. The 98% purity specification from multiple vendors ensures that probe synthesis starts from a well-characterized building block, minimizing purification burdens and reducing the risk of impurities interfering with target engagement assays . Chemical biology teams developing pull-down probes or imaging agents should prefer this compound over lower-purity or single-source alternatives when experimental reproducibility across multi-batch synthesis campaigns is required.

Quote Request

Request a Quote for 1-Methyl-3-(1-phenylcyclopropyl)-1h-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.